N-(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H12Cl2F3N3OS and its molecular weight is 446.27. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibitors
Research on pyrazole-3,4-dicarboxamide derivatives, including compounds bearing sulfonamide moieties, has revealed potential as carbonic anhydrase inhibitors. These compounds, synthesized from related chemical structures, were found to inhibit human carbonic anhydrase isoenzymes, suggesting a pathway for therapeutic application against conditions modulated by carbonic anhydrase activity (Samet Mert et al., 2015).
Antiobesity Activity
Diaryl dihydropyrazole-3-carboxamides have demonstrated significant in vivo antiobesity activity, related to CB1 receptor antagonism. This research provides a foundation for developing novel therapeutic agents targeting obesity, utilizing the structural framework of pyrazole carboxamides (Brijesh Kumar Srivastava et al., 2007).
Molecular Interaction with CB1 Cannabinoid Receptor
The molecular interaction of compounds similar to N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied. This research elucidates the antagonist activity of such compounds on the CB1 receptor, highlighting their potential in modulating cannabinoid receptor-mediated pathways (J. Shim et al., 2002).
Antimicrobial Activity
The synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has shown potential antimicrobial activity. These findings suggest that pyrazole and isoxazole derivatives can be effective in developing new antimicrobial agents (D. Sowmya et al., 2018).
Herbicidal Activity
Diarylpyrazole derivatives have been synthesized and investigated for their herbicidal activities. Certain compounds in this series displayed pre-emergent herbicidal activities against a variety of weeds, indicating the potential of pyrazole derivatives in agricultural applications (N. Kudo et al., 1999).
Mechanism of Action
Target of Action
GNF-Pf-3724 is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2) . IDO2 is an enzyme that plays a crucial role in the metabolism of tryptophan into kynurenine, a pathway that has been associated with immunosuppression .
Mode of Action
The compound interacts with its target, hIDO2, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of tryptophan into kynurenine, disrupting the normal functioning of the pathway .
Biochemical Pathways
The primary biochemical pathway affected by GNF-Pf-3724 is the kynurenine pathway. By inhibiting hIDO2, GNF-Pf-3724 prevents the conversion of tryptophan into kynurenine . This disruption can lead to a decrease in the production of immunosuppressive metabolites, potentially enhancing the immune response against cancer cells .
Result of Action
The inhibition of hIDO2 by GNF-Pf-3724 leads to a disruption in the kynurenine pathway . This disruption can potentially enhance the immune response against cancer cells by reducing the production of immunosuppressive metabolites . Therefore, GNF-Pf-3724 could potentially be used as a therapeutic agent in cancer treatment .
Biochemical Analysis
Biochemical Properties
GNF-Pf-3724 plays a significant role in biochemical reactions by interacting with the enzyme hIDO2 . The nature of these interactions involves the inhibition of the enzyme, thereby reducing its activity .
Cellular Effects
The effects of GNF-Pf-3724 on various types of cells and cellular processes are primarily through its influence on the function of the hIDO2 enzyme . By inhibiting this enzyme, GNF-Pf-3724 can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of GNF-Pf-3724 involves its binding interactions with the hIDO2 enzyme . By binding to this enzyme, GNF-Pf-3724 inhibits its activity, leading to changes in gene expression .
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3OS/c1-26-17(28-13-8-4-11(20)5-9-13)14(15(25-26)18(21,22)23)16(27)24-12-6-2-10(19)3-7-12/h2-9H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSRACUCXADIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.